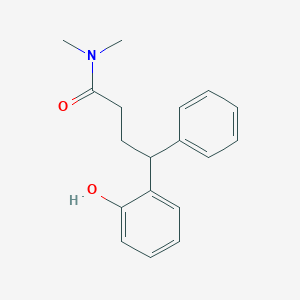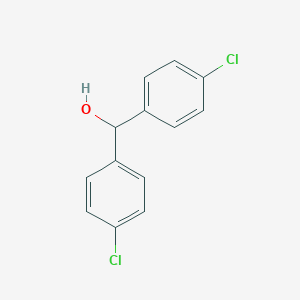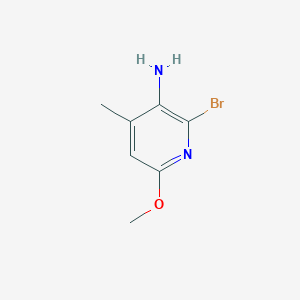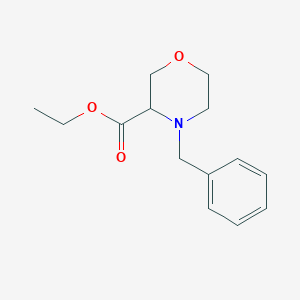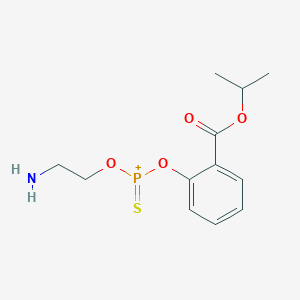
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium, commonly referred to as 2AEP, is a synthetic organic compound that has been studied for its potential use in various scientific research applications. It has been shown to have promising properties in terms of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Properties
Research has shown the synthesis of related compounds through the condensation of certain alcohols with formaldehyde and secondary aliphatic and heterocyclic amines. These compounds have been evaluated for their antimicrobial properties, demonstrating significant efficiency against bacteria and fungi, surpassing some of the current medicinal antiseptics (I. Jafarov et al., 2019).
Bioremediation of Environmental Pollutants
Another study has explored the use of enzymes for the bioremediation of environmental pollutants like Bisphenol A, highlighting the potential of using enzymatic systems for the degradation of hydrophobic phenolic compounds in non-aqueous media (Urvish Chhaya & A. Gupte, 2013). This research indicates the broader potential of similar chemical structures in environmental applications.
Chemical Synthesis and Catalysis
Further studies have focused on chemical synthesis techniques, including the radical cyclization of certain ethers and hydrazones connected with alkenes, paving the way for the synthesis of cyclic β-amino acids. Such methodologies offer novel approaches to constructing complex organic compounds, which could have implications in pharmaceutical synthesis and material science (O. Miyata et al., 2002).
Antimicrobial Additives for Industrial Applications
Another area of research has investigated the synthesis of aminomethoxy derivatives of certain sulfanyl compounds as antimicrobial additives for lubricating oils, demonstrating their effectiveness in suppressing microorganism activity. This suggests potential industrial applications in enhancing the microbial resistance of lubricants (E. H. Mammadbayli et al., 2018).
Propriétés
Numéro CAS |
25205-08-7 |
|---|---|
Nom du produit |
2-Aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
Formule moléculaire |
C12H17NO4PS+ |
Poids moléculaire |
302.31 g/mol |
Nom IUPAC |
2-aminoethoxy-(2-propan-2-yloxycarbonylphenoxy)-sulfanylidenephosphanium |
InChI |
InChI=1S/C12H17NO4PS/c1-9(2)16-12(14)10-5-3-4-6-11(10)17-18(19)15-8-7-13/h3-6,9H,7-8,13H2,1-2H3/q+1 |
Clé InChI |
PJHFXLMZRIZDJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
SMILES canonique |
CC(C)OC(=O)C1=CC=CC=C1O[P+](=S)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



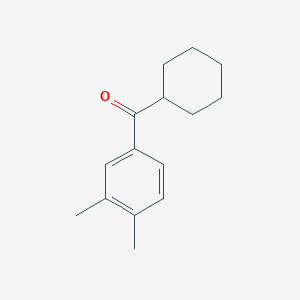
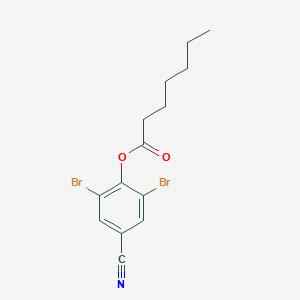
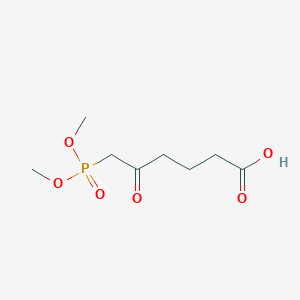
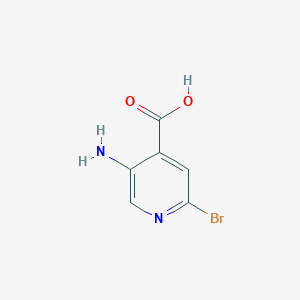
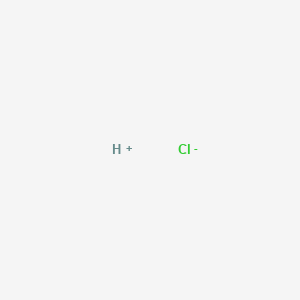
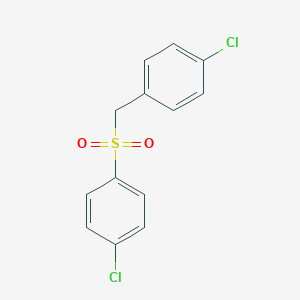
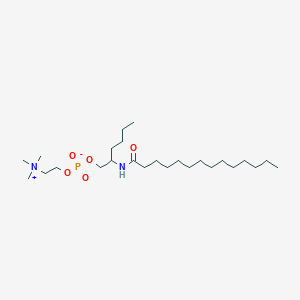
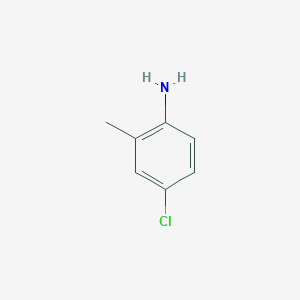
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
